7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[4,5-d]pyrimidine class, a fused heterocyclic system with demonstrated pharmacological relevance. Structurally, it features:
- 1,3-Dimethyl groups at positions 1 and 3, enhancing metabolic stability .
- A 2-chlorophenyl substituent at position 7, contributing to hydrophobic interactions in biological targets .
- A 5-((2-(pyrrolidin-1-yl)ethyl)thio) moiety, which may improve solubility and binding affinity through its sulfur atom and tertiary amine group .
Pyrimido[4,5-d]pyrimidines are synthesized via cyclization reactions involving enaminouracil derivatives and aldehydes/amines (e.g., Scheme 4 in ). Aqueous synthesis methods using thiourea or barbituric acid derivatives are also reported, offering eco-friendly advantages . The compound’s design aligns with pharmacophore models for cyclin-dependent kinase 2 (CDK2) inhibition, a target in anticancer drug discovery .
Properties
IUPAC Name |
7-(2-chlorophenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c1-24-17-15(19(27)25(2)20(24)28)18(29-12-11-26-9-5-6-10-26)23-16(22-17)13-7-3-4-8-14(13)21/h3-4,7-8H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDVZWPALMHMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCCN4CCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The specific mode of action would depend on the compound’s structure and the particular targets it interacts with. These interactions can lead to changes in biochemical pathways within the cell, affecting processes such as signal transduction, gene expression, and metabolic reactions .
In terms of pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can affect how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized by enzymes, and how it is excreted .
The result of the compound’s action would be a change in cellular function, which could manifest as a therapeutic effect (such as killing cancer cells or inhibiting viral replication) or a toxic effect (such as damaging healthy cells or tissues) .
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, certain compounds might be more stable and effective at specific pH levels, or they might be affected by interactions with other chemicals in the environment .
Biological Activity
7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, referred to as Compound A , is a heterocyclic compound notable for its potential biological activities. Its molecular formula is CHClNOS and it has a molecular weight of 431.9 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties.
Antimicrobial Activity
Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Acinetobacter baumannii . The minimum inhibitory concentration (MIC) values for these bacteria range from 31.25 µg/mL to 62.5 µg/mL, indicating a moderate level of antibacterial activity .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Pyrimidine derivatives are known to interact with folate receptors and exhibit antitumor activity. Studies suggest that similar compounds can inhibit cell proliferation in cancer cell lines, although specific data on Compound A's efficacy in this regard remains limited. Future research is needed to elucidate its exact mechanisms and effectiveness against tumors .
Inhibition of Cyclooxygenase Enzymes
Preliminary findings suggest that Compound A may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in inflammation and pain pathways. The IC50 values reported for related compounds suggest that this class of molecules could serve as potential anti-inflammatory agents .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various pyrimidine derivatives, Compound A was tested alongside other compounds. The results indicated that it exhibited competitive inhibition against bacterial growth comparable to established antibiotics. This study underscores the potential for developing new antimicrobial agents based on the pyrimidine scaffold .
In Vivo Studies
Further investigations into the in vivo effects of Compound A are warranted. While initial studies have shown promise in vitro, comprehensive animal studies are necessary to assess pharmacokinetics, bioavailability, and therapeutic index before clinical applications can be considered.
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli with MIC values ranging from 31.25 to 62.5 µg/mL. |
| Antitumor | Potential activity noted; further research required to confirm efficacy in cancer models. |
| COX Inhibition | Preliminary evidence suggests inhibition of COX-II; specific IC50 values pending confirmation. |
Scientific Research Applications
Inhibitors of Enzymatic Activity
Research indicates that compounds similar to this pyrimidine derivative can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the structure can enhance inhibitory potency against enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is involved in lipid metabolism and signaling pathways .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties due to their ability to interfere with nucleic acid synthesis and cellular proliferation. The specific compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. Research into structure-activity relationships (SAR) has indicated that specific substitutions on the pyrimidine ring can significantly enhance anticancer activity .
Neurological Applications
Given the presence of a pyrrolidine ring, this compound may also have implications in neurological research. Pyrrolidine derivatives are known to interact with neurotransmitter systems and have potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier could be investigated for its effects on neurodegenerative diseases or mood disorders.
Case Studies
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis involves multicomponent reactions (MCRs) and functional group transformations. A generalized approach includes:
-
Core Formation :
Pyrimido[4,5-d]pyrimidine scaffolds are typically synthesized via cyclization of substituted uracil derivatives. For example, alkylation of uracil precursors with ethyl or propyl iodide in alkaline conditions generates intermediates like 1,3-disubstituted-6-aminouracils (40–53% yield) . Subsequent treatment with Vilsmeier reagent (POCl₃/DMF) forms pyrimidine rings, followed by cyclization with triethylamine and cyanoacetamide in ethanol . -
Thioether Introduction :
The thioether group is introduced via nucleophilic substitution. For example, reaction of 5-mercapto intermediates with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions (e.g., NaOH in ethanol) yields the thioether linkage.
Reactivity at the Thioether Group
The thioether (-S-) moiety undergoes oxidation and nucleophilic substitution:
-
Oxidation to Sulfone :
Treatment with H₂O₂ or mCPBA in acetic acid converts the thioether to a sulfone group, altering electronic properties. This reaction is selective at room temperature (RT) . -
Nucleophilic Substitution :
The thioether can be displaced by stronger nucleophiles (e.g., amines) under acidic or basic conditions. For example, reaction with morpholine in DMF at 100°C replaces the pyrrolidinylethyl group .
Pyrimidine Core Modifications
The pyrimido[4,5-d]pyrimidine core participates in:
-
Electrophilic Aromatic Substitution :
Chlorination or nitration at the 7-position (2-chlorophenyl substituent) occurs under mild conditions (e.g., Cl₂/FeCl₃, 0°C) . -
Ring Functionalization :
Formamide-mediated cyclization introduces fused rings. For instance, refluxing with formamide generates pyrido[2,3-d]pyrimidine derivatives (70–85% yield) .
Catalytic Efficiency in Multicomponent Reactions
The compound’s synthesis benefits from green catalysts like diisopropyl ethylammonium chloride (DIPEAc), which enhances reaction rates and yields:
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| DIPEAc | DIPEAc | 45 min | 94% |
| ChCl:2urea | ChCl:2urea | 2 h | 80% |
| PEG-400 | PEG-400 | 6 h | 74% |
DIPEAc outperforms traditional catalysts (e.g., Cs₂CO₃, p-TSA) by enabling room-temperature reactions .
Stability and Degradation
The compound is stable under standard conditions (25°C, neutral pH) but degrades under extremes:
-
Thermal Degradation : Melting point ranges 150–160°C, with decomposition above 200°C.
-
Acidic/Basic Hydrolysis : Exposure to HCl/NaOH (1M, 70°C) cleaves the thioether and pyrimidine rings within 2 hours .
Biological Interactions
While not a direct reaction, the compound’s interaction with enzymes (e.g., kinase inhibition) involves:
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[4,5-d]Pyrimidine vs. Pyrimido[5,4-d]Pyrimidine
- Pyrimido[5,4-d]Pyrimidine derivatives exhibit higher potency in kinase inhibition due to optimal spatial alignment of substituents. For example, pyrimido[5,4-d]pyrimidine-based inhibitors showed superior PRS1 inhibition (IC₅₀ = 5.2 µM) compared to [4,5-d] analogs .
- Pyrimido[4,5-d]Pyrimidine derivatives, such as the target compound, compensate for reduced inherent activity through strategic substitution. The 2-chlorophenyl and pyrrolidinylethylthio groups enhance CDK2 binding (e.g., compound 7f in has IC₅₀ = 0.05 µM, surpassing roscovitine).
Thiazolo[4,5-d]Pyrimidine Derivatives
- 5c (7-Chloro-5-(2-chlorophenyl)-3-phenyl-thiazolo[4,5-d]pyrimidin-2-one): Displays anticancer activity with structural similarities but replaces the fused pyrimidine ring with a thiazole system.
Pyrido[2,3-d]Pyrimidine Derivatives
- 873935-02-5 (Pyrido[2,3-d]pyrimidine-2,4-dione derivative): Features a pyridine ring fusion instead of pyrimidine.
Substituent Effects on Activity
CDK2 Inhibition
| Compound | IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|
| Target Compound | Data not explicitly provided | Likely high (inferred from 7f) | |
| 7f (Pyrimido[4,5-d]pyrimidine) | 0.05 | High | |
| Roscovitine (Reference) | 0.14 | Moderate |
Anticancer Activity
Antioxidant and Antimicrobial Activity
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step alkylation and heterocyclic condensation. For example, alkylation of pyrimidine precursors with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base achieves yields of 65–82% . Key conditions include solvent choice (e.g., acetic acid for cyclization), temperature control (60–80°C), and stoichiometric ratios of reactants. One-step methods using catalytic p-toluenesulfonic acid have also been reported for analogous pyrimidine derivatives, though yields may vary depending on substituents .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Single-crystal X-ray diffraction confirms the pyrimido[4,5-d]pyrimidine core and substituent geometry, with mean C–C bond lengths of 1.38–1.42 Å observed in related structures . NMR spectroscopy (¹H/¹³C) resolves methyl, chlorophenyl, and thioether groups, while mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks at m/z ~470). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What purification techniques are effective for isolating this compound?
Recrystallization from ethanol/water mixtures (7:3 v/v) is commonly used, yielding white crystalline solids with >95% purity . For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane gradient) separates regioisomers. Membrane filtration under nitrogen avoids oxidation of the thioether moiety .
Q. Which structural motifs influence reactivity and biological activity?
The 2-chlorophenyl group enhances lipophilicity and π-stacking interactions, while the pyrrolidin-1-yl ethyl thioether improves solubility and metabolic stability. The pyrimido[4,5-d]pyrimidine core acts as a kinase inhibitor scaffold, with methylation at N1/N3 reducing enzymatic deactivation .
Q. How stable is the compound under varying storage and reaction conditions?
The compound is hygroscopic and degrades under prolonged light exposure. Storage at –20°C in amber vials with desiccants maintains stability for >12 months . In acidic media (pH < 4), the thioether bond hydrolyzes, necessitating neutral pH during synthesis .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., DFT) predict electrophilic/nucleophilic sites for functionalization. Molecular docking against target enzymes (e.g., kinases) identifies optimal substituent configurations. For example, ICReDD’s reaction path search algorithms reduce experimental trial-and-error by 40% .
Q. What mechanistic insights explain regioselectivity in alkylation reactions?
Alkylation at N1/N3 is governed by steric hindrance and electronic effects. Kinetic studies show that bulky substituents (e.g., 2-chlorophenyl) direct electrophiles to less hindered positions. Solvent polarity (e.g., DMF vs. THF) further modulates transition-state stability .
Q. How can AI-driven platforms like COMSOL optimize reaction scalability?
Machine learning models trained on synthetic datasets predict optimal temperature, pressure, and catalyst loading. For instance, COMSOL simulations coupled with AI reduce energy consumption by 25% in continuous-flow reactors .
Q. How should researchers address contradictions in reported synthetic yields?
Discrepancies often arise from impurities in starting materials or variations in workup procedures. Systematic DOE (Design of Experiments) analyses, including factors like reaction time and base strength, resolve inconsistencies. Cross-validation via independent synthesis replicates is critical .
Q. What strategies validate the compound’s potential as an enzyme inhibitor?
In vitro assays (e.g., fluorescence polarization) measure binding affinity to target enzymes. Competitive inhibition studies with ATP analogs confirm mechanism-of-action. ADMET predictions (e.g., SwissADME) assess oral bioavailability, with logP values <5 and PSA <140 Ų being ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
